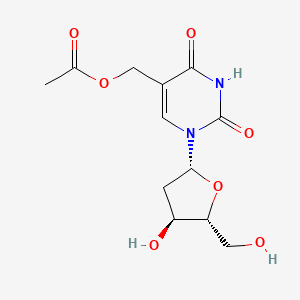

![molecular formula C9H8N2O2 B1278102 2-[(3-cyanophenyl)amino]acetic Acid CAS No. 91192-27-7](/img/structure/B1278102.png)

2-[(3-cyanophenyl)amino]acetic Acid

Vue d'ensemble

Description

The compound "2-[(3-cyanophenyl)amino]acetic Acid" is not directly discussed in the provided papers. However, the papers do provide insights into related chemical compounds and their synthesis, which can be informative for understanding the chemistry of similar compounds. For instance, the synthesis of amides from amines and carboxylic acids is a relevant process that could potentially be applied to the synthesis of "this compound" .

Synthesis Analysis

The papers describe various methods for synthesizing compounds that are structurally related to "this compound". Paper details the use of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal as a novel reagent for protecting carboxylic acids during synthesis. This method involves the formation of amides that are stable under basic conditions and can be converted into other functional groups such as esters, amides, and aldehydes. Paper discusses the synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, which is a reagent that mediates the Lossen rearrangement. This process allows for the conversion of carboxylic acids to ureas in a single pot without racemization. Paper describes the synthesis of a key component of HIV protease inhibitors, which involves a highly diastereoselective cyanohydrin formation.

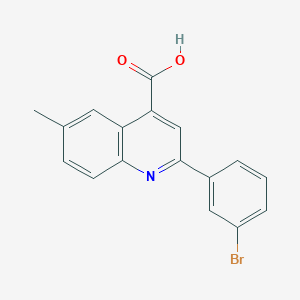

Molecular Structure Analysis

While the molecular structure of "this compound" is not analyzed in the provided papers, the synthesis methods described could be indicative of the structural features of related compounds. The stability of the amides under basic conditions and their ability to be converted into various functional groups suggest that the molecular structure of "this compound" could be manipulated in a similar fashion to achieve desired properties or reactivity .

Chemical Reactions Analysis

The papers provide information on the chemical reactions involved in the synthesis of compounds related to "this compound". The protection of carboxylic acids and subsequent conversion into other functional groups is a key reaction described in paper . The Lossen rearrangement described in paper is another important reaction that enables the synthesis of hydroxamic acids and ureas from carboxylic acids. These reactions are significant as they offer methods for the transformation of functional groups, which could be applicable to the synthesis and modification of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" are not directly reported in the provided papers. However, the synthesis methods and reactions described suggest that the compound would exhibit properties typical of amides and carboxylic acid derivatives. These properties may include stability under certain conditions, reactivity towards specific reagents, and the potential to form various derivatives .

Applications De Recherche Scientifique

1. Synthesis and Characterization

- Synthesis and Characterization of Metal Complexes : 2-[(3-cyanophenyl)amino]acetic acid derivatives have been used in the synthesis and characterization of transition metal complexes. These complexes show potential as free radical scavengers and xanthine oxidase inhibitors (Ikram et al., 2015).

2. Antimicrobial Applications

- Development of Antimicrobial Agents : Derivatives of this compound have been studied for their reactivity with various agents and assessed for antimicrobial activities, highlighting their potential use in developing new antimicrobial drugs (Elkholy & Morsy, 2006).

3. Structural Studies in Chemistry

- Crystal and Molecular Structures : Research has been conducted on the crystal and molecular structures of triorganotin(IV) derivatives of related compounds, providing insights into their polymeric structures and potential applications in materials science (Baul et al., 2002).

4. Application in Peptide Research

- Use in Cyclopeptides : Biphenyl-containing pseudo-amino acids, which are structurally similar, have been used as spacers in the synthesis of cyclopeptides, contributing to research in peptide chemistry and drug design (Brandmeier et al., 1994).

5. Novel Reagents in Organic Synthesis

- Protection of Carboxylic Acids : Compounds structurally similar to this compound have been used as novel reagents for the protection of carboxylic acids in organic synthesis, showcasing their utility in synthetic chemistry (Arai et al., 1998).

6. Novel Synthesis Approaches

- Synthesis of Polycondensed Heterocycles : Research demonstrates the use of related cyanophenyl compounds in synthesizing new polycondensed heterocycles, indicating their role in advancing synthetic methodologies (Calestani et al., 2001).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds such as 4-cyanophenylacetic acid have been used as nitrile precursors in the synthesis of 1,2,4,5-tetrazines .

Mode of Action

It’s structurally similar compound, 4-cyanophenylacetic acid, can react with aliphatic nitriles and hydrazine in the presence of lewis acid metal catalysts to synthesize 1,2,4,5-tetrazines .

Propriétés

IUPAC Name |

2-(3-cyanoanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-5-7-2-1-3-8(4-7)11-6-9(12)13/h1-4,11H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEFJAWHZVPDKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NCC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443956 | |

| Record name | 2-[(3-cyanophenyl)amino]acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91192-27-7 | |

| Record name | 2-[(3-cyanophenyl)amino]acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3-cyanophenyl)amino]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)

![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)